molecular formula C14H16FN2OP B13418597 Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl- CAS No. 321-35-7

Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl-

Cat. No.: B13418597
CAS No.: 321-35-7
M. Wt: 278.26 g/mol
InChI Key: IEQCSXWXMOVAKJ-UHFFFAOYSA-N
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Description

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- is a chemical compound known for its unique structure and properties It is a member of the phosphorodiamidic fluoride family, characterized by the presence of phosphorus, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- typically involves the reaction of dimethylamine and diphenylphosphoryl chloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(C6H5)2PCl+2(CH3)2NH+F2(C6H5)2P(N(CH3)2)2F+2HCl\text{(C}_6\text{H}_5)_2\text{PCl} + 2 \text{(CH}_3)_2\text{NH} + \text{F}_2 \rightarrow \text{(C}_6\text{H}_5)_2\text{P(N(CH}_3)_2)_2\text{F} + 2 \text{HCl} (C6​H5​)2​PCl+2(CH3​)2​NH+F2​→(C6​H5​)2​P(N(CH3​)2​)2​F+2HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidic oxide derivatives.

    Reduction: Reduction reactions can convert it into different phosphorodiamidic amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.

Major Products

The major products formed from these reactions include various phosphorodiamidic derivatives, which can be further utilized in different applications.

Scientific Research Applications

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodiamidic fluoride, N,N’-dimethyl-: Similar in structure but lacks the phenyl groups.

    Phosphorodiamidic fluoride, N,N’-diisopropyl-: Contains isopropyl groups instead of methyl and phenyl groups.

Uniqueness

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill.

Biological Activity

Phosphorodiamidic fluoride, specifically N,N'-dimethyl-N,N'-diphenyl-, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

Phosphorodiamidic fluoride is characterized by its phosphoramide structure, which includes a phosphorus atom bonded to two dimethylamino groups and two phenyl groups. This unique configuration contributes to its reactivity and biological activity.

Biological Activity

The biological activity of phosphorodiamidic fluoride has been primarily investigated in the context of its interaction with nucleic acids and potential antiviral properties.

  • Nucleic Acid Interaction : The compound has demonstrated the ability to inhibit nucleic acid synthesis by acting as a nucleotide analog. This interference can disrupt viral replication processes.
  • Antiviral Activity : Research indicates that phosphorodiamidic fluoride may exhibit antiviral properties similar to other phosphonates, potentially targeting viruses like herpes simplex virus (HSV) through mechanisms akin to those observed with methylene phosphonate nucleosides .

Case Studies and Research Findings

Several studies have explored the biological implications of phosphorodiamidic fluoride:

  • Antiviral Studies : In vitro assays have shown that compounds with similar structures can effectively inhibit viral replication. For example, methylene phosphonates derived from nucleoside analogs have been reported to possess significant antiviral activity against HSV-2 .
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects on mammalian cell lines have indicated that while some phosphonates can be toxic at high concentrations, their therapeutic indices suggest potential for safe application in controlled dosages .

Data Tables

StudyCompound TestedBiological ActivityMethodology
Methylene PhosphonatesAntiviral against HSV-2Plaque reduction assay
N,N'-dimethyl-N,N'-diphenyl-Cytotoxicity in cell linesMTT assay
Various PhosphonatesAntitumor activityIn vitro proliferation assays

Properties

CAS No.

321-35-7

Molecular Formula

C14H16FN2OP

Molecular Weight

278.26 g/mol

IUPAC Name

N-[fluoro-(N-methylanilino)phosphoryl]-N-methylaniline

InChI

InChI=1S/C14H16FN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

IEQCSXWXMOVAKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)F

Origin of Product

United States

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